An In-Depth Technical Guide to N-[4-(Piperidine-1-sulfonyl)-phenyl]-succinamic acid (CAS 314764-11-9): A Molecule of Latent Potential
An In-Depth Technical Guide to N-[4-(Piperidine-1-sulfonyl)-phenyl]-succinamic acid (CAS 314764-11-9): A Molecule of Latent Potential
This technical guide offers a comprehensive analysis of N-[4-(Piperidine-1-sulfonyl)-phenyl]-succinamic acid, a compound identified by CAS number 314764-11-9. While this molecule is available from chemical suppliers, it is not extensively characterized in peer-reviewed literature.[1][2][3][4][5][6] This guide, therefore, adopts a predictive and application-focused approach, grounded in the established principles of medicinal chemistry and drug development. We will dissect the molecule's structural components to forecast its physicochemical properties, potential biological activities, and plausible synthetic routes. This document is intended for researchers, scientists, and drug development professionals interested in exploring the untapped potential of this compound.
Molecular Structure and Physicochemical Properties
N-[4-(Piperidine-1-sulfonyl)-phenyl]-succinamic acid is a multi-component molecule, with each part contributing to its overall chemical personality. A thorough understanding of these components is foundational to predicting its behavior and potential applications.
Table 1: Physicochemical Properties of N-[4-(Piperidine-1-sulfonyl)-phenyl]-succinamic acid
| Property | Value | Source |
| CAS Number | 314764-11-9 | [1][2][3][4] |
| Molecular Formula | C₁₅H₂₀N₂O₅S | [1][4][7] |
| Molecular Weight | 340.40 g/mol | [1][7] |
| Predicted pKa | 4.57 ± 0.10 | [5] |
| Predicted Density | 1.386 ± 0.06 g/cm³ | [5][7] |
| Polar Surface Area (PSA) | 112 Ų | [5] |
| Hazard | Irritant | [1] |
The molecule can be deconstructed into three key functional domains:
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Succinamic Acid Moiety: This feature confers acidic properties to the molecule, with a predicted pKa similar to other carboxylic acids.[5] In biological systems, this group can participate in hydrogen bonding and ionic interactions, making it a potential pharmacophore for engaging with biological targets.
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Phenyl-Sulfonamide Core: The central aromatic ring linked to a sulfonamide group provides a rigid scaffold. The N-acyl sulfonamide group is a well-known bioisostere for carboxylic acids, offering a similar acidic proton but with different spatial and electronic properties.[8] This can be advantageous in drug design for modulating pharmacokinetics and target binding.
-
Piperidine Tail: The piperidine ring is a common feature in many approved drugs and is known to influence solubility, lipophilicity, and receptor interactions.[9][10][11] Its presence suggests potential for interaction with a variety of biological targets, including those in the central nervous system.
Postulated Biological Activity and Therapeutic Potential
Given the absence of direct biological data for N-[4-(Piperidine-1-sulfonyl)-phenyl]-succinamic acid, we can hypothesize its potential activities based on the known pharmacology of its constituent parts.
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Enzyme Inhibition: The succinamic acid and N-acyl sulfonamide moieties are suggestive of potential enzyme inhibitory activity. For instance, derivatives of succinamic acid have been explored as inhibitors of dipeptidyl peptidase IV (DPP-IV).[12] A logical first step would be to screen this compound against a panel of proteases and hydrolases.
-
GABA Receptor Modulation: Piperidine-4-sulfonic acid, a structurally related fragment, is a known potent and selective partial agonist of GABA-A receptors.[13][14][15] While our target molecule has a different substitution pattern, the presence of the piperidine and sulfonamide groups warrants investigation into its potential effects on GABAergic neurotransmission.
-
Glycine Transporter (GlyT-1) Inhibition: N-sulfonyl piperazine derivatives have been successfully developed as potent and selective inhibitors of GlyT-1, a target for neurological and psychiatric disorders.[16] The core structure of our compound shares features with these inhibitors, making GlyT-1 a plausible target for investigation.
-
General Neuromuscular and CNS Activity: Piperidine derivatives have a long history of interacting with various receptors in the central and peripheral nervous systems, including cholinergic and other neurotransmitter systems.[10][17][18]
The following diagram illustrates a hypothetical screening cascade for elucidating the biological activity of this compound.
Caption: A hypothetical screening workflow for N-[4-(Piperidine-1-sulfonyl)-phenyl]-succinamic acid.
Proposed Synthetic Route and Experimental Protocols
The synthesis of N-[4-(Piperidine-1-sulfonyl)-phenyl]-succinamic acid is likely to be a multi-step process. A plausible and efficient synthetic strategy would involve the acylation of a sulfonamide precursor with succinic anhydride.
3.1. Synthesis Workflow
The following diagram outlines a proposed two-step synthesis.
Caption: Proposed two-step synthesis of the target compound.
3.2. Detailed Experimental Protocol
Step 1: Synthesis of 4-(Piperidine-1-sulfonyl)aniline
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Reaction Setup: To a stirred solution of 4-aminobenzenesulfonamide (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a base such as triethylamine or pyridine (1.1 equivalents).
-
Addition of Sulfonyl Chloride: Slowly add a solution of piperidine-1-sulfonyl chloride (1 equivalent) in the same solvent to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4-(piperidine-1-sulfonyl)aniline.
Step 2: Synthesis of N-[4-(Piperidine-1-sulfonyl)-phenyl]-succinamic acid
-
Reaction Setup: Dissolve 4-(piperidine-1-sulfonyl)aniline (1 equivalent) and succinic anhydride (1.1 equivalents) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.
-
Reaction Conditions: Heat the mixture to 80-100 °C and stir for 4-8 hours. The formation of the amic acid can be facilitated by the addition of a catalytic amount of a Lewis acid or by conducting the reaction under neat conditions.[8]
-
Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, pour the reaction mixture into cold water to precipitate the product.
-
Purification: Wash the crude product with water and a non-polar organic solvent (e.g., hexane or diethyl ether) to remove unreacted starting materials. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain the purified N-[4-(Piperidine-1-sulfonyl)-phenyl]-succinamic acid.
3.3. Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O, SO₂, N-H).
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Future Directions and Conclusion
N-[4-(Piperidine-1-sulfonyl)-phenyl]-succinamic acid represents an intriguing, yet underexplored, chemical entity. This guide has laid out a logical, evidence-based framework for its synthesis and biological evaluation based on the well-established principles of medicinal chemistry. The structural motifs present in the molecule suggest a range of potential applications, particularly in the realms of enzyme inhibition and neuromodulation.
The proposed synthetic route is robust and relies on well-established chemical transformations. The outlined screening cascade provides a clear path forward for elucidating the compound's biological function. It is our expert opinion that N-[4-(Piperidine-1-sulfonyl)-phenyl]-succinamic acid is a compound worthy of further investigation, and this guide provides the foundational knowledge for any researcher or organization to initiate such a program.
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